Ecabet sodium hydrate

Descripción

Historical Context of Ecabet (B36187) Sodium Hydrate (B1144303) within Gastric Cytoprotective Agent Research

The development of Ecabet sodium hydrate, also known as 12-sulfodehydroabietic acid monosodium salt, emerged from the broader scientific pursuit of cytoprotective agents capable of safeguarding the gastric lining from various insults. nih.gov Marketed in Japan for the treatment of gastric ulcers and gastritis, its research trajectory has been shaped by the need for therapies that do more than simply neutralize or reduce stomach acid. ncats.ioncats.io The originator of Ecabet is noted as Tanabe Seiyaku. ncats.ioncats.io Early investigations focused on its ability to bolster the mucosal barrier, a departure from the predominant focus on acid suppression by agents like proton pump inhibitors (PPIs) and H2-receptor antagonists. patsnap.com This positioned this compound as a novel, non-systemic anti-ulcer agent with a high affinity for the gastric adherent mucus, a critical component of the stomach's defense against acid and pepsin. nih.gov

Academic Significance and Research Rationale for Investigating this compound

The academic and research rationale for investigating this compound is rooted in its multifaceted mechanism of action, which offers a comprehensive approach to gastric protection. patsnap.com Preclinical studies have been driven by the need to understand how it strengthens the gastric mucosal defense at multiple levels. Key areas of investigation have included its effects on mucus and bicarbonate production, prostaglandin (B15479496) synthesis, pepsin inhibition, and its activity against Helicobacter pylori.

A significant aspect of its academic interest lies in its ability to enhance the gastric mucosal barrier. patsnap.com Research has demonstrated that this compound increases the production and secretion of gastric mucus, which acts as a physical shield for the epithelial cells against the corrosive acidic environment of the stomach. patsnap.comnih.gov Furthermore, it stimulates the secretion of bicarbonate, which neutralizes acid at the mucosal surface, maintaining a crucial pH gradient. patsnap.com

Another vital area of preclinical investigation has been its impact on pepsin, a digestive enzyme that can contribute to mucosal damage. patsnap.com Studies have shown that this compound significantly inhibits pepsin activity in human gastric juice, with a particularly strong effect on pepsin 1, the isoform associated with ulcer development. nih.gov It has been shown to reduce the proteolytic activity of gastric juice by precipitating pepsin, a process that is enhanced by other components present in the gastric fluid. nih.gov This inhibition of pepsin-induced degradation of the mucus gel layer helps to maintain the integrity of this protective barrier. nih.gov

The compound's interaction with Helicobacter pylori, a primary cause of gastritis and peptic ulcers, has also been a major focus of research. patsnap.com Preclinical findings indicate that this compound possesses antimicrobial properties against H. pylori. patsnap.com Its bactericidal effect is more pronounced in acidic conditions and is attributed to the inhibition of bacterial urease, an enzyme essential for the bacterium's survival in the stomach. ncats.ionih.govnih.gov This action is accompanied by interference with TLR4 signaling. ncats.ioncats.io

Furthermore, research has explored the role of this compound in modulating inflammatory processes and promoting tissue repair. It has been found to increase the synthesis of prostaglandins (B1171923), which are crucial for maintaining mucosal integrity, enhancing blood flow, and exerting anti-inflammatory effects. patsnap.compatsnap.com By improving mucosal blood flow, it ensures a sufficient supply of nutrients and oxygen necessary for the healing of gastric ulcers. patsnap.com

The following table summarizes key preclinical findings related to the mechanisms of action of this compound:

| Mechanism of Action | Preclinical Findings | References |

| Mucus & Bicarbonate Production | Increases the production and secretion of mucus and bicarbonate in the stomach lining. | patsnap.compatsnap.com |

| Pepsin Inhibition | Significantly inhibits pepsin activity, particularly pepsin 1, and prevents pepsin-induced degradation of the mucus gel layer. | patsnap.comnih.govnih.gov |

| Anti-Helicobacter pylori Activity | Exhibits bactericidal effects against H. pylori, especially in acidic environments, by inhibiting urease activity. | patsnap.comncats.ionih.govnih.gov |

| Prostaglandin Synthesis | Stimulates the production of prostaglandins, which enhance mucosal defense and promote healing. | patsnap.compatsnap.com |

| Mucosal Blood Flow | Improves blood flow to the gastric mucosa, aiding in tissue repair and regeneration. | patsnap.com |

Propiedades

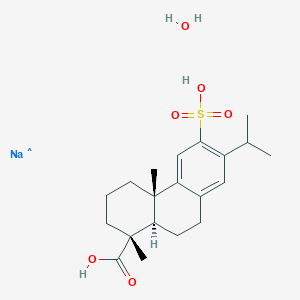

Fórmula molecular |

C20H30NaO6S |

|---|---|

Peso molecular |

421.5 g/mol |

InChI |

InChI=1S/C20H28O5S.Na.H2O/c1-12(2)14-10-13-6-7-17-19(3,8-5-9-20(17,4)18(21)22)15(13)11-16(14)26(23,24)25;;/h10-12,17H,5-9H2,1-4H3,(H,21,22)(H,23,24,25);;1H2/t17-,19-,20-;;/m1../s1 |

Clave InChI |

VFIYEXYHTYJDKL-MUMAJMNHSA-N |

SMILES isomérico |

CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)S(=O)(=O)O.O.[Na] |

SMILES canónico |

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)S(=O)(=O)O.O.[Na] |

Origen del producto |

United States |

Molecular Mechanisms of Action of Ecabet Sodium Hydrate

Enzymatic Modulation by Ecabet (B36187) Sodium Hydrate (B1144303)

Ecabet sodium hydrate influences several key enzymatic pathways involved in both cytoprotection and inflammation. Its actions include the regulation of prostaglandin (B15479496) synthesis and the direct inhibition of various enzymes that contribute to mucosal damage and inflammatory responses.

This compound enhances the synthesis of cytoprotective prostaglandins (B1171923), specifically Prostaglandin E2 (PGE2) and Prostaglandin I2 (PGI2), within the gastric mucosa. patsnap.comnih.gov Prostaglandins are crucial for maintaining mucosal integrity through the stimulation of mucus and bicarbonate secretion and the promotion of adequate mucosal blood flow. patsnap.com

The primary mechanism by which ecabet stimulates prostaglandin production is by facilitating the release of arachidonic acid (AA), the precursor for prostaglandin synthesis, from gastric mucosal cells. nih.gov Research has shown that ecabet, in a concentration- and time-dependent manner, potentiates the release of [14C]AA from prelabeled gastric mucosal cells, which corresponds with an increased production of PGE2 and PGI2. nih.gov This process is partly dependent on Phospholipase A2 (PLA2) and calcium (Ca2+), as the increases in AA release and PGE2 production are partially diminished by the PLA2 inhibitor mepacrine and by Ca2+ chelation. nih.gov Interestingly, while its effect is PLA2-dependent, ecabet does not directly alter gastric PLA2 activity. Instead, it is suggested that ecabet increases the fluidity of the gastric mucosal cell membrane, which may facilitate the liberation of arachidonic acid. nih.gov The subsequent conversion of arachidonic acid to prostaglandins is mediated by cyclooxygenase (COX) enzymes. Studies have demonstrated that the gastroprotective effects of ecabet are partially reduced by the COX inhibitor indomethacin, confirming the importance of this pathway. nih.gov Furthermore, ecabet's enhancement of Cyclooxygenase-2 (COX-2) mRNA expression contributes to its ability to prevent delays in wound repair in intestinal epithelial cells. nih.gov

This compound has been shown to inhibit several enzymes that play a role in inflammation and mucosal injury.

Pepsin: this compound effectively inhibits the activity of pepsin, a key aggressive factor in the gastric juice that can digest mucus and damage the epithelial lining. nih.govnih.gov It has been demonstrated to significantly inhibit pepsin activity in human gastric juice by up to 78%, with the highest inhibition observed for pepsin 1, the isoform strongly associated with ulcer disease. nih.govresearchgate.net The mechanism of inhibition involves the precipitation and inactivation of pepsin protein at an acidic pH. nih.gov By binding to substrate proteins through a non-specific hydrophobic interaction, ecabet also renders them less susceptible to peptic hydrolysis. This action helps to protect the polymeric structure of mucus glycoproteins from proteolytic degradation, thereby maintaining the integrity of the protective mucus gel layer. nih.gov

Urease: A critical enzyme for the survival of Helicobacter pylori in the acidic stomach environment is urease. This compound irreversibly inhibits H. pylori urease activity, particularly at an acidic pH (below 5.0). nih.govnih.gov This inhibition is concentration-dependent and gradual, and unlike reversible inhibitors, the enzymatic activity is not restored upon dilution. nih.gov The proposed mechanism involves the irreversible binding of ecabet to the urease enzyme, leading to its denaturation. nih.gov This anti-urease action is a key component of ecabet's anti-H. pylori effect. nih.gov

NADPH Oxidase: H. pylori lipopolysaccharide (LPS) can stimulate gastric mucosal cells to produce reactive oxygen species (ROS) through the activation of NADPH oxidase 1 (Nox1). nih.gov this compound has been found to completely block the H. pylori LPS-induced expression of Nox1 and its homolog Noxo1 mRNA, consequently preventing the upregulation of superoxide (B77818) anion production. nih.gov This inhibition of NADPH oxidase helps to reduce oxidative stress and inflammation in the gastric mucosa. nih.govnih.gov

5-Lipoxygenase: In addition to its effects on the cyclooxygenase pathway, ecabet has been shown to inhibit 5-lipoxygenase activity in human neutrophils. This leads to a reduction in the production of leukotriene B4, a potent inflammatory mediator. This inhibitory action on the 5-lipoxygenase pathway contributes to the therapeutic effect of ecabet in inflammatory conditions such as ulcerative colitis.

The following table summarizes the enzymatic modulation by this compound:

| Enzyme | Effect | Mechanism/Context | Reference |

|---|---|---|---|

| Phospholipase A2 (PLA2) | Indirect Activation | Facilitates the release of arachidonic acid, partly dependent on PLA2, likely by increasing membrane fluidity. | nih.gov |

| Cyclooxygenase-2 (COX-2) | Upregulation | Enhances the expression of COX-2 mRNA, contributing to increased prostaglandin synthesis and wound repair. | nih.gov |

| Pepsin | Inhibition | Precipitates and inactivates the enzyme at acidic pH; binds to substrate proteins, making them less vulnerable to hydrolysis. | nih.govnih.govnih.gov |

| Urease (H. pylori) | Irreversible Inhibition | Binds irreversibly to the enzyme, causing denaturation, particularly at acidic pH. | nih.govnih.gov |

| NADPH Oxidase 1 (Nox1) | Inhibition | Blocks H. pylori LPS-induced expression of Nox1 and Noxo1 mRNA, preventing ROS production. | nih.gov |

| 5-Lipoxygenase | Inhibition | Inhibits enzyme activity in neutrophils, reducing leukotriene B4 production. |

Current research primarily focuses on the effects of this compound on enzymes directly involved in gastric mucosal defense and inflammation. There is limited information available regarding its modulation of other broader metabolic enzymes.

Receptor and Protein Interaction Studies

This compound's mechanisms also involve interactions with cellular receptors and proteins that regulate cell signaling, adhesion, and barrier function.

Direct binding interactions between this compound and specific growth factor receptors have not been extensively documented. However, studies have shown that ecabet can modulate signaling pathways that are typically downstream of growth factor receptor activation.

In intestinal epithelial cells, ecabet has been shown to enhance the expression of Transforming Growth Factor-alpha (TGF-α) mRNA. nih.gov TGF-α is a ligand for the Epidermal Growth Factor Receptor (EGFR), and its upregulation can promote epithelial cell proliferation and wound healing. Furthermore, ecabet clearly activates the ERK1/2 Mitogen-Activated Protein Kinase (MAPK) pathway. nih.gov The MAPK/ERK pathway is a critical downstream signaling cascade for many growth factor receptors, including EGFR and TGF-β receptors, and is pivotal in regulating cell growth, differentiation, and survival. mdpi.com The activation of ERK1/2 MAPK by ecabet is linked to its protective effects, such as preventing the delay of wound repair induced by oxidative stress. nih.gov This effect was suppressed by a MAPK/Erk kinase (MEK) inhibitor, confirming the pathway's involvement. nih.gov

The following table details the research findings on this compound's interaction with growth factor-related signaling pathways:

| Pathway/Molecule | Effect | Cell Type/Model | Downstream Consequence | Reference |

|---|---|---|---|---|

| Transforming Growth Factor-alpha (TGF-α) mRNA | Enhanced Expression | Intestinal Epithelial Cells (IEC-6) | Promotes epithelial wound repair and proliferation. | nih.gov |

| ERK1/2 Mitogen-Activated Protein Kinase (MAPK) | Activation | Intestinal Epithelial Cells (IEC-6) | Prevents delay of wound repair; effect is suppressed by MEK inhibitors. | nih.gov |

This compound plays a significant role in modulating the adhesion of Helicobacter pylori to gastric epithelial cells, which is a critical initial step in the infection process. nih.gov Studies have demonstrated that ecabet significantly inhibits the adhesion of H. pylori in a dose-dependent manner. nih.gov This anti-adhesion effect contributes to its efficacy in managing H. pylori-related gastric conditions. researchgate.net The inhibition of bacterial enzymes like urease and NADPH oxidase by ecabet also serves to prevent bacterial adhesion to the gastric mucosa. drugbank.com While the inhibitory effect on bacterial adhesion is well-established, the specific host cell adhesion molecules (e.g., integrins, cadherins) or bacterial adhesins (e.g., BabA, SabA) that are directly modulated by ecabet have not been fully elucidated in the available literature. frontiersin.org

There is currently a lack of direct scientific evidence detailing the effects of this compound on the expression or function of tight junction proteins such as claudins, occludin, or ZO-1, which are essential for maintaining the integrity of the epithelial barrier.

Binding to Specific Intracellular Proteins

Current scientific literature does not provide significant evidence regarding the direct binding of this compound to specific intracellular proteins. Its primary mode of action is largely considered to be extracellular and at the cellular membrane level, where it interacts with the gastric mucosal layer and influences cellular signaling from the outside. While it is known to interact with and inhibit the activity of the enzyme pepsin in the gastric lumen and has been shown to bind with the urease enzyme of Helicobacter pylori, these are not intracellular interactions within human gastric cells nih.govnih.gov. Further research is required to determine if this compound is transported into gastric epithelial cells and directly binds to any intracellular protein targets to exert its effects.

Modulation of Gene Expression Profiles

This compound has been demonstrated to modulate the expression of genes involved in both cytoprotective and inflammatory pathways. This modulation is a key aspect of its therapeutic action, helping to fortify the gastric mucosal defense and mitigate inflammatory responses.

This compound enhances the defensive capacity of the gastric mucosa by promoting the production and secretion of mucus and bicarbonate, as well as stimulating the synthesis of prostaglandins patsnap.com. While the precise transcriptional regulatory mechanisms are not fully elucidated for all these effects, some studies have shed light on specific gene targets.

One of the key cytoprotective genes regulated by this compound is Cyclooxygenase-2 (COX-2). In a study on intestinal epithelial cells, this compound was found to enhance the expression of COX-2 mRNA nih.gov. This induction of COX-2 is significant as it is a key enzyme in the synthesis of prostaglandins, which play a crucial role in mucosal protection. The enhancement of COX-2 expression was found to be suppressed by a MAPK/Erk kinase (MEK) inhibitor, suggesting that this regulation occurs via the ERK1/2 MAPK signaling pathway nih.gov.

| Gene | Effect of this compound | Cell Type | Associated Pathway |

| COX-2 (Cyclooxygenase-2) | Enhanced mRNA expression | Intestinal epithelial cells (IEC-6) | ERK1/2 MAPK |

Further research is needed to identify other specific cytoprotective genes that are transcriptionally upregulated by this compound and to understand the detailed molecular mechanisms, including the transcription factors involved.

A significant aspect of this compound's mechanism of action is its ability to suppress the expression of pro-inflammatory genes in gastric epithelial cells, particularly in the context of Helicobacter pylori infection. The primary target in this regard is the chemokine Interleukin-8 (IL-8), a potent neutrophil chemoattractant that plays a central role in the inflammatory response in the gastric mucosa.

Studies have shown that this compound inhibits the transcription of the IL-8 gene and the subsequent secretion of the IL-8 protein by gastric epithelial cells infected with H. pylori nih.gov. This inhibitory effect is dose-dependent and is a key contributor to the anti-inflammatory properties of the compound nih.gov. The suppression of IL-8 gene expression is directly linked to the modulation of the NF-κB signaling pathway.

In addition to IL-8, this compound has been shown to inhibit the production of reactive oxygen species by neutrophils stimulated with H. pylori, which can also involve the regulation of genes related to oxidative stress nih.gov.

| Gene/Product | Effect of this compound | Context | Consequence |

| Interleukin-8 (IL-8) | Inhibition of gene transcription and protein secretion | H. pylori-infected gastric epithelial cells | Reduction of neutrophil infiltration and inflammation |

| Reactive Oxygen Species (ROS) | Inhibition of production by neutrophils | H. pylori stimulation | Decreased oxidative damage to the gastric mucosa |

There is currently no available scientific literature or research data to suggest that this compound induces epigenetic modifications, such as DNA methylation or histone modifications, in gastric cells or other cell types. The known molecular mechanisms of this compound focus on its effects on cellular signaling pathways and the subsequent regulation of gene expression at the transcriptional level. The potential role of epigenetics in the action of this compound remains an uninvestigated area.

Influence on Cellular Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key cellular signaling pathways that are involved in the inflammatory response. The most well-documented of these is its influence on the Nuclear Factor-kappa B (NF-κB) pathway.

The NF-κB signaling pathway is a central regulator of inflammation, and its activation is a key event in the gastric mucosal inflammatory response to H. pylori infection. This compound has been shown to be a potent inhibitor of this pathway.

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, such as those initiated by H. pylori, IκBα is phosphorylated and subsequently degraded. This allows the active NF-κB complex, typically a heterodimer of the p50 and p65 subunits, to translocate to the nucleus, where it binds to the promoter regions of target genes and induces the transcription of pro-inflammatory mediators like IL-8.

This compound intervenes in this pathway by inhibiting the degradation of IκBα. By preventing the breakdown of this inhibitory protein, this compound effectively traps NF-κB in the cytoplasm, thereby blocking its nuclear translocation and subsequent activation of inflammatory gene expression. This leads to a significant reduction in the production of IL-8 and other pro-inflammatory molecules, thus ameliorating gastric inflammation.

| Component of NF-κB Pathway | Effect of this compound | Outcome |

| IκBα degradation | Inhibited | NF-κB remains inactive in the cytoplasm |

| NF-κB activation | Inhibited | Prevention of nuclear translocation of p50/p65 heterodimer |

| Inflammatory gene transcription (e.g., IL-8) | Suppressed | Reduced production of pro-inflammatory cytokines |

Mitogen-Activated Protein Kinase (MAPK) Cascades

The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways that convert extracellular stimuli into a wide range of cellular responses. Research has shown that this compound actively influences these pathways to promote wound repair in intestinal epithelial cells.

One of the key findings is the activation of the ERK1/2 MAPK pathway by Ecabet sodium. In a study involving intestinal epithelial cells (IEC-6), treatment with Ecabet sodium led to a clear activation of ERK1/2 MAPK nih.gov. This activation is significant as the ERK1/2 pathway is known to play a critical role in cell proliferation and survival.

Furthermore, the activation of the ERK1/2 MAPK pathway by Ecabet sodium is linked to the induction of cyclooxygenase-2 (COX-2) nih.gov. COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are important mediators of inflammation and mucosal defense. The enhancement of COX-2 expression, which was found to be suppressed by a MAPK/Erk kinase (MEK) inhibitor, suggests that Ecabet sodium's protective effects are, at least in part, mediated through the MAPK/COX-2 axis nih.gov. This is further supported by the observation that the beneficial effects of Ecabet sodium on epithelial migration and proliferation in the presence of hydrogen peroxide were suppressed by both a COX-2 inhibitor and a MEK inhibitor nih.gov.

| Pathway Component | Effect of this compound | Downstream Consequence | Reference |

| ERK1/2 MAPK | Activation | Enhanced expression of TGF-α and COX-2 mRNAs | nih.gov |

| COX-2 | Induction (via ERK1/2) | Prevention of delayed wound repair | nih.gov |

Nrf2-Keap1 Pathway Activation

The Nrf2-Keap1 pathway is a primary regulator of the cellular antioxidant response, playing a crucial role in protecting cells from oxidative stress. While this compound has been shown to possess antioxidant properties by attenuating reactive oxygen species (ROS) produced by neutrophils, current scientific literature does not provide direct evidence of its mechanism involving the activation of the Nrf2-Keap1 pathway.

Studies have demonstrated that Ecabet sodium can inhibit the production of ROS by neutrophils, particularly in the context of inflammation induced by Helicobacter pylori and its lipopolysaccharides (LPS) nih.govnih.gov. This reduction in oxidative damage is a key component of its gastroprotective effects. However, the molecular mechanism by which Ecabet sodium achieves this antioxidant effect has not been explicitly linked to the Nrf2-Keap1 signaling cascade in the available research.

Therefore, while the antioxidant activity of Ecabet sodium is established, its potential interaction with the Nrf2-Keap1 pathway remains an area for future investigation.

Other Key Signal Transduction Events

Beyond the MAPK pathway, this compound modulates several other important signal transduction events to exert its protective effects.

Inhibition of H. pylori-Induced Inflammatory Signaling:

Helicobacter pylori infection is a major cause of gastritis and peptic ulcers. Ecabet sodium has been found to interfere with the inflammatory signaling initiated by H. pylori LPS. It has been shown to block the activation of Toll-like receptor 4 (TLR4) by forming higher molecular mass complexes with H. pylori LPS nih.gov. This interaction prevents the subsequent downstream signaling cascade.

Specifically, Ecabet sodium completely blocks the LPS-triggered phosphorylation of transforming growth factor-β-activated kinase 1 (TAK1) and TAK1-binding protein 1 nih.govmdpi.com. The inhibition of TAK1 activation is a critical step, as TAK1 is a key upstream kinase in the activation of both NF-κB and MAPK pathways, which are central to the inflammatory response.

Modulation of Apoptosis:

By inhibiting the TAK1 signaling pathway, Ecabet sodium also prevents the downstream events leading to apoptosis, or programmed cell death. This includes the activation of caspase 8, loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspase 3 nih.govmdpi.com. This anti-apoptotic effect is crucial for preserving the integrity of the gastric mucosa during inflammation.

Stimulation of Prostaglandin and Nitric Oxide Synthesis:

Ecabet sodium has been observed to increase the synthesis of prostaglandins, such as prostaglandin E2 (PGE2), within the gastric mucosa nih.govmdpi.com. Prostaglandins are vital for maintaining the mucosal barrier by promoting mucus and bicarbonate secretion and enhancing blood flow. Additionally, the gastroprotective action of Ecabet sodium involves endogenous nitric oxide (NO), as its effects on epithelial restitution were attenuated by an NO synthase inhibitor mdpi.com.

Inhibition of H. pylori Enzymes:

Ecabet sodium also directly targets H. pylori by inhibiting key enzymes necessary for its survival and colonization. It acts as an inhibitor of H. pylori NADPH oxidase and urease nih.govselleckchem.com. The inhibition of these enzymes hinders bacterial adhesion to the gastric mucosa.

| Signal Transduction Event | Effect of this compound | Key Molecular Targets | Reference |

| TLR4 Signaling | Inhibition | H. pylori LPS, TLR4 | nih.gov |

| TAK1 Signaling | Inhibition of phosphorylation | TAK1, TAK1-binding protein 1 | nih.govmdpi.com |

| Apoptosis Pathway | Inhibition | Caspase 8, Cytochrome c, Caspase 3 | nih.govmdpi.com |

| Prostaglandin Synthesis | Stimulation | - | nih.govmdpi.com |

| Nitric Oxide Pathway | Involvement | Endogenous NO | mdpi.com |

| H. pylori Enzyme Activity | Inhibition | NADPH oxidase, Urease | nih.govselleckchem.com |

Cellular and Subcellular Pharmacodynamics of Ecabet Sodium Hydrate

Effects on Gastric Epithelial Cell Function In Vitro

Ecabet (B36187) sodium hydrate (B1144303) exerts a multifaceted effect on gastric epithelial cells, promoting the natural defense and repair mechanisms of the gastric lining.

The compound has been observed to support the healing of gastric ulcers by promoting the proliferation of epithelial cells, which is essential for tissue regeneration. patsnap.com In vitro models using intestinal epithelial cells (IEC-6) have demonstrated that Ecabet sodium prevents the delay of wound repair induced by oxidative stress. nih.gov Specifically, in the presence of hydrogen peroxide (H2O2), a known cellular stressor, Ecabet sodium significantly prevented the reduction of epithelial cell proliferation. nih.gov This protective effect on proliferation is linked to the activation of the ERK1/2 mitogen-activated protein kinase (MAPK) pathway and the induction of cyclooxygenase-2 (COX-2). nih.gov

Table 1: Effect of Ecabet Sodium on Epithelial Cell Proliferation in the Presence of Hydrogen Peroxide

| Condition | Relative Cell Proliferation (%) | Key Signaling Pathway |

|---|---|---|

| Control | 100% | Baseline |

| Hydrogen Peroxide (H2O2) | 44% | Stress-induced inhibition |

This table is illustrative, based on findings that Ecabet sodium prevented the H2O2-induced reduction of proliferation by 56%. nih.gov

A primary mechanism of Ecabet sodium hydrate is the enhancement of the gastric mucosal barrier's defensive components. patsnap.com It directly promotes the production and secretion of mucus from the stomach lining. patsnap.com Furthermore, it stimulates the secretion of bicarbonate, a critical component that neutralizes gastric acid within the mucus layer, maintaining a protective pH gradient at the epithelial surface. patsnap.com Studies have shown a positive interaction between Ecabet sodium and gastric mucin, leading to an increase in viscosity, which strengthens the mucus barrier. nih.gov This action is complemented by its ability to increase the synthesis of prostaglandins (B1171923), which are vital mediators that also promote mucus and bicarbonate secretion. patsnap.com

This compound plays a crucial role in preserving the structural integrity of the gastric mucosal gel layer. It protects the polymeric structure of mucus glycoproteins from being broken down by pepsin, a digestive enzyme. nih.gov By preventing this proteolytic degradation, it maintains the integrity of the mucus layer, which acts as a physical barrier against luminal aggressors. nih.govcohlife.org In vitro experiments using rat stomach sacs demonstrated that Ecabet sodium reduced the pepsin-induced release of peptides and hexosamine from the mucus layer and prevented morphological damage to the epithelial cells. nih.gov

The compound also actively contributes to cellular repair. In models of epithelial wounding, Ecabet sodium prevents the delay in wound closure caused by oxidative stress (H2O2). nih.gov This effect is achieved by significantly decreasing the number of apoptotic cells and preventing the reduction of epithelial migration, a key process in repairing the epithelial layer. nih.gov

Table 2: Influence of Ecabet Sodium on Epithelial Wound Repair In Vitro

| Parameter | Condition: Hydrogen Peroxide (H2O2) | Condition: H2O2 + Ecabet Sodium |

|---|---|---|

| Epithelial Migration | Reduced | Significantly prevented reduction (by 51.1%) nih.gov |

| Apoptotic Cells | Increased | Significantly decreased nih.gov |

| Mucus Glycoprotein Integrity | Degraded by pepsin | Protected from degradation nih.gov |

Influence on Immune Cell Responses In Vitro

This compound also modulates local immune and inflammatory responses at the gastric mucosa, particularly those initiated by pathogens like Helicobacter pylori.

The inflammatory response in the gastric mucosa is often triggered by pathogen-associated molecular patterns, such as lipopolysaccharide (LPS) from H. pylori. Ecabet sodium has been shown to suppress inflammation mediated by Toll-like receptor 4 (TLR4), the receptor for LPS. nih.gov By forming higher molecular mass complexes with H. pylori LPS, Ecabet sodium may block the activation of TLR4. nih.gov This action inhibits downstream signaling cascades that lead to the production of pro-inflammatory cytokines and chemokines, thereby mitigating the inflammatory response at its origin.

Ecabet sodium directly interferes with the activation of cellular processes triggered by H. pylori LPS in gastric mucosal cells. It completely blocks the LPS-stimulated expression of NADPH oxidase 1 (Nox1) mRNA, which prevents the subsequent upregulation of superoxide (B77818) anion generation, a key feature of oxidative stress during inflammation. nih.gov Furthermore, under conditions that induce apoptosis, Ecabet sodium blocks several key steps in the activation cascade, including the phosphorylation of transforming growth factor-beta-activated kinase 1 (TAK1) and the activation of caspase 8 and caspase 3. nih.gov This inhibition of apoptosis and key inflammatory signaling pathways demonstrates a direct impact on modulating immune-related cellular activation. nih.gov

Table 3: Effect of Ecabet Sodium on LPS-Induced Activation Pathways in Gastric Mucosal Cells

| Pathway Component | Response to H. pylori LPS | Response to H. pylori LPS + Ecabet Sodium |

|---|---|---|

| Nox1 mRNA Expression | Stimulated | Completely blocked nih.gov |

| Superoxide (O2-) Production | Upregulated | Blocked nih.gov |

| TAK1 Phosphorylation | Triggered | Completely blocked nih.gov |

| Caspase 8 Activation | Activated | Blocked nih.gov |

| Caspase 3 Activation | Activated | Blocked nih.gov |

Lysosomal Stability and Autophagy Modulation

Currently, there is a lack of specific research data detailing the direct effects of this compound on lysosomal stability and the modulation of autophagy pathways. Extensive searches of scientific literature did not yield studies that have investigated the interaction of this compound with lysosomal membranes, enzymatic content, or the regulation of autophagic processes. Therefore, the precise impact of this compound on these cellular functions remains to be elucidated.

Mitochondrial Function and Bioenergetics

This compound has demonstrated a protective role in maintaining mitochondrial integrity, particularly under cellular stress induced by bacterial components. In a study involving guinea pig gastric mucosal cells, this compound was found to prevent the loss of mitochondrial membrane potential that is typically triggered by Helicobacter pylori lipopolysaccharide (LPS). nih.gov This stabilization of the mitochondrial membrane is a critical aspect of cellular bioenergetics, as the membrane potential is essential for ATP synthesis.

Furthermore, by preserving the integrity of the mitochondrial membrane, this compound also blocks the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov The release of cytochrome c is a pivotal event in the intrinsic apoptotic pathway, and its prevention by this compound underscores the compound's mitochondrial-protective effects. These findings suggest that this compound can counteract certain pathogenic stimuli that target mitochondria, thereby supporting cellular energy production and preventing the initiation of apoptosis.

Modulation of Apoptotic and Necrotic Pathways In Vitro

This compound has been shown to modulate apoptotic pathways in vitro, primarily by inhibiting apoptosis induced by specific triggers. In studies with guinea pig gastric mucosal cells, this compound completely blocked the apoptotic cascade initiated by H. pylori LPS. nih.gov This anti-apoptotic effect is mediated through the inhibition of several key steps in the apoptotic pathway. Specifically, this compound was found to prevent the activation of caspase-8 and caspase-3, which are critical executioner enzymes in the apoptotic process. nih.gov

The compound's anti-apoptotic action is further supported by its ability to prevent the release of cytochrome c from the mitochondria, a key upstream event in the activation of the caspase cascade. nih.gov It is noteworthy that the anti-apoptotic effects of this compound appear to be specific to certain stimuli, as it did not inhibit apoptosis initiated by ethanol (B145695) or etoposide. nih.gov

In a different experimental model using intestinal epithelial cells (IEC-6), this compound was also observed to significantly reduce the number of apoptotic cells induced by hydrogen peroxide. The detailed research findings on the modulation of apoptotic pathways by this compound are summarized in the table below.

| Experimental Model | Apoptosis Inducer | Effect of this compound | Key Molecular Events Inhibited |

|---|---|---|---|

| Guinea Pig Gastric Mucosal Cells | Helicobacter pylori LPS | Complete blockage of apoptosis | Activation of caspase-8, Activation of caspase-3, Release of cytochrome c |

| Guinea Pig Gastric Mucosal Cells | Ethanol | No effect | N/A |

| Guinea Pig Gastric Mucosal Cells | Etoposide | No effect | N/A |

| Intestinal Epithelial Cells (IEC-6) | Hydrogen Peroxide | Significant decrease in apoptotic cells | Not specified |

Ion Channel and Membrane Transporter Modulation

At present, scientific literature does not provide direct evidence regarding the modulation of ion channels or membrane transporters by this compound. While the transport of ions and molecules across the cell membrane is a fundamental cellular process, and various compounds are known to interact with these channels and transporters, no specific studies have been identified that investigate the effects of this compound on these membrane proteins. Consequently, its role in modulating ion channel and membrane transporter activity is an area that requires future research.

Preclinical Pharmacological Investigations of Ecabet Sodium Hydrate

In Vitro Model Systems for Ecabet (B36187) Sodium Hydrate (B1144303) Research

In vitro models are fundamental in preclinical studies to dissect the molecular and cellular mechanisms of a drug candidate. nih.gov For ecabet sodium hydrate, these systems have been crucial in understanding its direct effects on various cell types and its interaction with pathogenic factors.

Cell line-based assays offer a reproducible and controlled environment to investigate the specific effects of this compound at the cellular level.

Gastric Epithelial Cells: Studies have extensively used human gastric carcinoma cell lines, such as MKN-28 and MKN-45, to model the gastric epithelium. nih.gov Research has demonstrated that this compound significantly inhibits the adhesion of Helicobacter pylori to these gastric epithelial cells in a dose-dependent manner. nih.govnih.gov This anti-adhesion effect is considered a key therapeutic mechanism, as the attachment of H. pylori to the gastric mucosa is a critical initial step in the pathogenesis of gastroduodenal disorders. nih.gov In studies using the rat intestinal epithelial cell line IEC-6, ecabet sodium was shown to prevent the delay of wound repair induced by hydrogen peroxide, suggesting a role in mucosal healing processes. nih.gov This effect is likely mediated through the activation of the ERK1/2 MAPK signaling pathway and the induction of cyclooxygenase-2 (COX-2). nih.gov Furthermore, in guinea pig gastric mucosal cells, ecabet sodium has been found to inhibit H. pylori lipopolysaccharide (LPS)-induced apoptosis and the activation of NADPH oxidase 1, which are critical events in gastric inflammation and injury. nih.gov

Immune Cells: The inflammatory response is a key component of gastric mucosal damage. The pathogenic role of human neutrophils in H. pylori-associated gastritis has been a focus of investigation. nih.gov In vitro studies using human neutrophils have shown that this compound can inhibit the production of reactive oxygen species (ROS) and interleukin-8 (IL-8) stimulated by H. pylori. nih.gov This suggests that this compound possesses anti-inflammatory properties by modulating neutrophil activity, which could reduce gastritis and oxidative damage to the gastric mucosa. nih.gov

Table 1: Summary of Cell Line-Based Assays in this compound Research

| Cell Line | Cell Type | Investigated Effect of this compound | Key Findings |

|---|---|---|---|

| MKN-28, MKN-45 | Human Gastric Carcinoma | Inhibition of Helicobacter pylori adhesion | Dose-dependent inhibition of bacterial adhesion. nih.govnih.gov |

| IEC-6 | Rat Intestinal Epithelial | Prevention of delayed wound repair | Prevents H₂O₂-induced delay in migration and proliferation via ERK1/2 MAPK and COX-2 pathways. nih.gov |

| Guinea Pig Gastric Mucosal Cells | Primary Gastric Mucosal | Inhibition of H. pylori LPS-induced effects | Blocks apoptosis and activation of NADPH oxidase 1. nih.gov |

| Human Neutrophils | Immune Cells | Modulation of inflammatory response | Inhibits H. pylori-induced production of ROS and IL-8. nih.gov |

Primary cell cultures and organoids represent more physiologically relevant in vitro models compared to immortalized cell lines. frontiersin.org While the use of primary human gastric epithelial cells is established for studying gastric physiology and disease, specific published research detailing the use of these models or gastric organoids to investigate the direct effects of this compound is limited. accegen.comcellapplications.com Gastric organoids, which are three-dimensional structures that mimic the cellular organization and function of the stomach lining, hold significant potential for future preclinical studies of gastroprotective agents like this compound. frontiersin.orgyoutube.com

Co-culture systems, which involve culturing two or more different cell types together, are valuable for studying the complex interactions that occur within a tissue. nih.gov For instance, co-culturing gastric epithelial cells with immune cells could provide insights into the immunomodulatory effects of this compound in the context of inflammation. nih.gov However, at present, there is a lack of specific published studies that have employed co-culture systems to investigate the pharmacological properties of this compound.

Ex Vivo Tissue Explant Models in Pharmacological Studies

Ex vivo models, which utilize fresh tissue samples studied outside the body, serve as a bridge between in vitro and in vivo research. mdpi.com A key ex vivo model used in the pharmacological investigation of this compound is the everted sac of rat stomach. dntb.gov.uanih.gov In these studies, the stomach is removed, everted, and incubated in a solution containing damaging agents like pepsin and hydrochloric acid, with or without ecabet sodium. dntb.gov.uanih.gov This model has been instrumental in demonstrating the protective effects of ecabet sodium on the gastric mucosal gel layer. dntb.gov.uanih.gov Research has shown that ecabet sodium reduces the pepsin-induced release of peptides and hexosamine from the gastric mucosa. nih.gov It also prevents the morphological alterations and degradation of the mucus layer's ultrastructure caused by pepsin. nih.gov These findings indicate that ecabet sodium protects the polymeric structure of mucus glycoproteins from proteolytic degradation, thereby maintaining the integrity of the gastric mucus barrier. dntb.gov.uanih.gov Similar protective effects against pepsin-induced mucosal damage have also been observed in everted esophageal sac models. nih.gov

In Vivo Animal Models for Mechanistic Elucidation

Various animal models of gastric mucosal injury have been employed to evaluate the protective capabilities of this compound. In a rat model of acute esophageal lesions induced by the reflux of gastric juice, intragastric administration of ecabet sodium was found to reduce pepsin activity and prevent the formation of hemorrhagic lesions and the decrease in mucus amount. nih.gov This demonstrates the compound's ability to protect the esophageal mucosa from reflux-induced damage. nih.gov

Furthermore, the efficacy of ecabet sodium has been assessed in rat ulcer models. nih.gov These studies have explored how different formulations, such as gastro-retentive mini-tablets, can prolong the local action of the drug and enhance its mucoprotective effects in delayed irritation models. nih.gov The intragastric administration of ecabet sodium in rats has also been shown to stimulate the biosynthesis of mucin in both the corpus and antrum of the stomach, further highlighting its role in reinforcing the gastric mucosal barrier. nih.gov

Table 2: Summary of In Vivo Animal Models in this compound Research

| Animal Model | Method of Injury/Induction | Investigated Effect of this compound | Key Findings |

|---|---|---|---|

| Rat | Ligation of pylorus and fore-stomach to induce gastric juice reflux | Prevention of acute esophageal lesions | Reduced pepsin activity, prevented mucus decrease, and inhibited lesion formation. nih.gov |

| Rat | Delayed irritation ulcer model | Enhanced mucoprotective effect | Gastro-retentive formulations prolonged the protective effect. nih.gov |

| Rat | General in vivo model | Stimulation of mucin biosynthesis | Increased incorporation of [3H]glucosamine into antral and corpus mucin. nih.gov |

Models of Inflammation and Oxidative Stress

Preclinical studies have elucidated the mechanisms by which this compound exerts its anti-inflammatory and antioxidant effects. In various in vitro and in vivo models, the compound has demonstrated a capacity to modulate key pathways involved in inflammation and oxidative damage.

One of the primary mechanisms is the inhibition of neutrophil-mediated inflammation. Ecabet sodium has been shown to dose-dependently attenuate the ability of Helicobacter pylori to stimulate human neutrophils. This includes reducing the intracellular production of reactive oxygen species (ROS) and inhibiting the production of interleukin-8 (IL-8), a potent pro-inflammatory cytokine nih.gov. By suppressing these neutrophil functions, ecabet sodium may limit the inflammatory response and subsequent oxidative damage to the gastric mucosa during H. pylori infection nih.gov.

Further investigations into its anti-inflammatory properties revealed that ecabet can inhibit leukotriene B4 (LTB4) production and 5-lipoxygenase (5-LOX) activity in human neutrophils nih.gov. LTB4 is a powerful lipid mediator that promotes inflammation by recruiting and activating leukocytes.

In models utilizing H. pylori lipopolysaccharide (LPS) to induce inflammation, ecabet sodium demonstrated the ability to block the expression of Nox1 and Noxo1 mRNA, which are components of the NADPH oxidase system responsible for generating superoxide (B77818) anions nih.gov. This action prevents the upregulation of ROS production. Furthermore, ecabet sodium appears to interact directly with LPS, forming higher molecular mass complexes that may block the activation of Toll-like receptor 4 (TLR4), a key receptor in the inflammatory cascade initiated by bacterial endotoxins nih.gov.

Studies in patients with chronic gastritis have also shown that treatment with ecabet sodium can lead to a significant decrease in nitrotyrosine expression in the gastric mucosa, an indicator of reduced oxidative stress mdpi.com.

Table 1: Effects of this compound on Inflammatory and Oxidative Stress Markers

| Model System | Key Finding | Implication | Reference |

|---|---|---|---|

| Human Neutrophils stimulated with H. pylori | Dose-dependent inhibition of ROS and IL-8 production. | Reduces neutrophil-induced inflammation and oxidative damage. | nih.gov |

| Human Neutrophils | Inhibition of leukotriene B4 production and 5-lipoxygenase activity. | Suppresses potent lipid inflammatory mediators. | nih.gov |

| Guinea Pig Gastric Mucosal Cells with H. pylori LPS | Blocks Nox1 and Noxo1 mRNA expression, preventing superoxide generation. | Inhibits a key enzymatic source of oxidative stress. | nih.gov |

| Human Gastric Mucosa (in vivo) | Significant decrease in nitrotyrosine expression. | Reduces oxidative/nitrative stress in gastric tissue. | mdpi.com |

Models of Tissue Repair and Regeneration

This compound has been shown to actively promote the repair and regeneration of damaged epithelial tissues, particularly in the gastrointestinal tract. Its mechanisms extend beyond simple protection and involve the stimulation of cellular processes essential for healing.

In a model of delayed wound repair in intestinal epithelial cells (IEC-6) induced by hydrogen peroxide (H₂O₂), ecabet sodium was found to prevent this delay nih.govfrontiersin.org. The study indicated that this effect is likely mediated through the activation of the ERK1/2 mitogen-activated protein kinase (MAPK) pathway and the subsequent induction of cyclooxygenase-2 (COX-2) nih.gov. The function of ecabet sodium in this model was suppressed by inhibitors of MEK (a kinase upstream of ERK) and COX-2, confirming the involvement of this signaling cascade nih.gov.

Further in vitro studies have demonstrated that ecabet accelerates the restitution of epithelial cells nih.gov. This process of cell migration to cover a mucosal wound is a critical initial step in the healing of ulcers and erosions. This pro-restitution effect appears to be independent of transforming growth factor-beta (TGF-β), a well-known mediator of tissue repair nih.gov.

Clinical investigations in patients with chronic gastritis support these preclinical findings, suggesting that the therapeutic benefits of ecabet sodium are attributable to both its anti-inflammatory actions and its ability to enhance regenerative mechanisms mdpi.com.

Table 2: Pro-regenerative Effects of this compound in Preclinical Models

| Model System | Key Finding | Proposed Mechanism | Reference |

|---|---|---|---|

| Intestinal Epithelial Cells (IEC-6) | Prevents H₂O₂-induced delay in wound repair. | Activation of ERK1/2 MAPK pathway and induction of COX-2. | nih.gov |

| Epithelial Cell Culture | Acceleration of epithelial cell restitution. | Direct stimulation of cell migration (TGF-β independent). | nih.gov |

Preclinical Pharmacokinetics and Metabolism Studies (in animal models)

Absorption and Distribution in Animal Models

Pharmacokinetic studies in animal models characterize ecabet sodium as a locally-acting, non-systemic agent, indicating minimal absorption from the gastrointestinal tract. Its therapeutic efficacy is primarily derived from its high affinity for the gastric mucosa, rather than systemic distribution.

Studies in rats have shown that after oral or intrarectal administration, ecabet sodium preferentially binds to gastric and intestinal mucosa nih.gov. Notably, the amount of ecabet bound to damaged or ulcerated mucosal tissue is significantly higher than that bound to normal, healthy mucosa nih.gov. This targeted distribution ensures that the compound is concentrated at the site of injury where its protective and regenerative effects are most needed.

Metabolism and Excretion Pathways in Animal Models

Given its poor absorption from the gastrointestinal tract, ecabet sodium is expected to undergo minimal systemic metabolism. The available preclinical data focuses on its local effects on the metabolism of other substances, such as gastric mucin, rather than its own biotransformation nih.govresearchgate.net.

As a non-systemic, poorly absorbed compound, the primary route of elimination for orally administered ecabet sodium is presumed to be excretion in the feces, likely as the unchanged parent compound. This is a common pharmacokinetic profile for drugs designed to act locally within the gastrointestinal lumen with low membrane permeability. While specific studies detailing the quantification of ecabet in feces or the absence of metabolites in plasma or urine are not extensively published, this excretion pathway is the logical consequence of its low systemic bioavailability.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Direct structure-activity relationship (SAR) studies specifically for ecabet sodium and its close analogues are limited in publicly available literature. However, insights can be drawn from research on related diterpenoids, particularly those with a dehydroabietyl skeleton, which forms the core of ecabet.

Studies on other diterpenoids with this core structure have investigated how modifications to the molecule impact biological activity, such as antitumor or antibacterial effects. For instance, research on various synthetic derivatives of aromatic abietane (B96969) diterpenoids has explored the impact of different functional groups on cytotoxicity against various cancer cell lines. These studies suggest that the type and position of substitutions on the tricyclic ring system are critical determinants of biological activity researchgate.net.

In the broader class of diterpenoids, SAR studies have identified key structural features necessary for specific pharmacological actions. For example, in analgesic C(19)-diterpenoid alkaloids, features such as a tertiary amine in ring A, an acetoxyl or ethoxyl group at C-8, and an aromatic ester at C-14 are considered important for activity nih.gov. For clerodane diterpenoids, a furan (B31954) ring in the side chain and a carbonyl or spiro-epoxide group have been found to be indispensable for their antifeedant activity nih.gov.

Advanced Research Methodologies and Computational Approaches in Ecabet Sodium Hydrate Studies

"Omics" Technologies in Ecabet (B36187) Sodium Hydrate (B1144303) Research

"Omics" technologies provide a global view of the molecular changes within an organism or cell in response to a particular stimulus, such as the administration of a drug. For Ecabet sodium hydrate, these technologies could offer profound insights into its mechanism of action at the molecular level.

Transcriptomics for Gene Expression Profiling

Transcriptomic analysis would involve profiling the expression of thousands of genes simultaneously in gastric mucosal cells treated with this compound. This could reveal which genes are up- or down-regulated, providing clues about the cellular pathways modulated by the compound. For instance, genes involved in mucus production, cell proliferation, and inflammatory responses would be of particular interest. However, no specific transcriptomic studies on this compound have been identified.

Proteomics for Protein Abundance and Modification Analysis

Proteomics would enable the large-scale study of proteins, including their expression levels, post-translational modifications, and interactions. In the context of this compound research, proteomics could identify specific proteins whose abundance or modification state is altered upon treatment, potentially uncovering novel therapeutic targets and a deeper understanding of its protective effects on the gastric mucosa. At present, there are no available proteomic datasets for this compound.

Metabolomics for Endogenous Metabolite Profiling

Metabolomics focuses on the comprehensive analysis of small molecule metabolites in biological systems. By profiling the metabolome of gastric cells or tissues after exposure to this compound, researchers could identify changes in metabolic pathways. This could shed light on how the compound influences cellular energy metabolism, the production of protective molecules, or the inflammatory response. Specific metabolomic studies on this compound are not currently available in the public domain.

Computational Chemistry and Molecular Modeling

Computational methods are powerful tools for predicting and analyzing the interactions between a drug molecule and its biological targets at an atomic level.

Molecular Docking Studies with Predicted Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, molecular docking could be used to predict its binding affinity and mode of interaction with potential protein targets in the gastric mucosa, such as enzymes involved in prostaglandin (B15479496) synthesis or mucin production. However, there are no published molecular docking studies specifically investigating this compound.

Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. If a potential protein target for this compound were identified, MD simulations could be employed to study the stability of the drug-protein complex and the specific interactions that maintain this binding. This would offer a more dynamic and realistic picture of the molecular recognition process. To date, no molecular dynamics simulation studies focused on this compound have been found in the scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a compound and its biological activity. While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of QSAR are highly applicable to understanding and optimizing its therapeutic effects. Ecabet sodium, being a diterpenoid derivative of dehydroabietic acid, belongs to a class of natural products well-suited for QSAR analysis due to the potential for diverse structural modifications.

A hypothetical QSAR study on Ecabet sodium and its analogues would aim to correlate molecular descriptors with its known gastroprotective activities. These activities include the enhancement of gastric mucus production, inhibition of pepsin, and suppression of Helicobacter pylori. patsnap.comdrugbank.comnih.gov Key steps would involve:

Data Set Compilation: Assembling a series of structurally related dehydroabietic acid derivatives with experimentally measured biological activities (e.g., percentage inhibition of pepsin, minimum inhibitory concentration against H. pylori).

Descriptor Calculation: Calculating various physicochemical, topological, and quantum-chemical descriptors for each molecule. For Ecabet sodium, important descriptors might include molecular weight, lipophilicity (logP), hydrogen bond donors/acceptors, molecular surface area, and specific atomic charges, particularly around the sulfonate and carboxylate groups which are crucial for its interactions.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive model. The resulting QSAR equation would quantify the contribution of each descriptor to the biological activity.

Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

Studies on other terpenoids have successfully used QSAR to elucidate mechanisms of action. For instance, 3D-QSAR models for sesquiterpenoids have identified that molecular shape, branching, and the presence of electronegative fragments are key modulators of hepatoprotective activity. nih.gov A similar approach for Ecabet sodium could reveal the precise structural features that govern its affinity for gastric mucin or its ability to inhibit key H. pylori enzymes, guiding the design of new derivatives with enhanced potency. drugbank.comnih.gov

Advanced Microscopy and Imaging Techniques for Cellular Analysis

Confocal Microscopy for Subcellular Localization

Confocal laser scanning microscopy is a high-resolution imaging technique that allows for the three-dimensional reconstruction of cells and tissues, making it an invaluable tool for studying the subcellular effects of therapeutic agents. Although direct visualization of Ecabet sodium's subcellular localization via fluorescent tagging has not been reported, confocal microscopy is instrumental in elucidating its mechanism of action by observing its effects on gastric epithelial cells and their microenvironment.

A primary application is in studying the interaction between Helicobacter pylori and the gastric mucosa, a key target of Ecabet sodium. nih.gov Confocal microscopy can visualize the adhesion of fluorescently labeled H. pylori to the surface of gastric epithelial cells and its localization within the gastric glands. stanford.eduresearchgate.net This technique would be critical in studies designed to show how Ecabet sodium treatment prevents or displaces bacterial microcolonies from their niche near epithelial cell junctions. stanford.edu Furthermore, it can be used to assess cellular responses to infection, such as the translocation of bacterial virulence factors like CagA or the induction of apoptosis, and how these processes are mitigated by the presence of Ecabet sodium. nih.gov

Another significant application lies in the visualization of the gastric mucus layer, which Ecabet sodium is known to protect and stabilize. patsnap.comnih.gov Using fluorescent lectins (like WGA-Alexa633) that bind to mucins, confocal microscopy can provide detailed images of the mucus layer's structure and thickness. researchgate.netnih.gov This allows for a quantitative assessment of how Ecabet sodium enhances the integrity of this crucial protective barrier, particularly under challenge from agents like pepsin or ethanol (B145695).

Electron Microscopy for Ultrastructural Analysis

Electron microscopy (EM), with its superior resolving power, provides detailed insights into the ultrastructural changes in cells and tissues, revealing the effects of disease and treatment at a sub-organelle level. Studies on Ecabet sodium have utilized scanning electron microscopy (SEM) to analyze its impact on the morphology of the gastric mucosa.

SEM analysis has demonstrated the profound protective effects of Ecabet sodium on the ultrastructure of the gastric mucus gel layer. In studies using rat stomach models, treatment with pepsin was shown to degrade the normal, network-like ultrastructure of the mucus layer, transforming it into a lumpy and globular appearance and causing the exfoliation of epithelial cells. nih.gov The addition of Ecabet sodium effectively prevented this pepsin-induced ultrastructural damage, preserving the integrity of the mucus network and protecting the underlying epithelial cells. nih.gov

Comparative studies have also highlighted the benign nature of Ecabet sodium's interaction with the gastric mucosa. When examined by SEM, gastric mucosa treated with Ecabet sodium showed no adverse morphological changes. nih.gov This contrasts with other gastroprotective agents like sucralfate (B611045), which was observed to cause apical rupture of epithelial cells and subepithelial edema under similar conditions. nih.gov This demonstrates that Ecabet sodium's therapeutic action, including the stimulation of prostaglandin synthesis, is not a result of local irritation or superficial cell damage. nih.gov These EM findings are crucial for confirming the cytoprotective, rather than irritant-based, mechanism of Ecabet sodium at an ultrastructural level.

| Condition | Observed Ultrastructural Changes in Gastric Mucosa | Effect of Ecabet Sodium | Reference |

|---|---|---|---|

| Pepsin Treatment | Degradation of the network-like ultrastructure of the mucus layer; lumpy, globular appearance; exfoliation of epithelial cells. | Prevented the derangement of the mucus gel layer ultrastructure; maintained the integrity of the mucus network and protected epithelial cells. | nih.gov |

| Direct Application (vs. Sucralfate) | No morphological changes or damage to the gastric mucosa. (In contrast, sucralfate caused apical rupture of epithelial cells and subepithelial edema). | Confirmed a non-irritant, cytoprotective interaction with the mucosal surface. | nih.gov |

Systems Biology and Network Pharmacology Approaches

The multifaceted mechanism of this compound, which involves enhancing multiple mucosal defense pathways and exhibiting antimicrobial activity, makes it an ideal subject for investigation using systems biology and network pharmacology. patsnap.com These advanced approaches move beyond the traditional "one drug, one target" paradigm to analyze the complex web of interactions between a drug, its multiple molecular targets, and the associated biological pathways. mdpi.comnih.gov

A network pharmacology approach to studying Ecabet sodium would involve several key stages:

Target Identification: Identifying the known and predicted protein targets of Ecabet sodium. Known targets include bacterial enzymes such as H. pylori urease and NADPH oxidase, as well as the digestive enzyme pepsin. drugbank.comnih.gov

Network Construction: Building a comprehensive "drug-target-disease" network. This involves integrating data from various databases to link Ecabet sodium to its targets, and in turn, linking those targets to the pathophysiology of gastritis and peptic ulcers. nih.govresearchgate.net For example, targets involved in prostaglandin synthesis (e.g., cyclooxygenase enzymes), mucus production (e.g., MUC family genes), and inflammatory signaling (e.g., TNF-α, IL-6) would be included. nih.gov

This holistic view can explain the synergistic effects of Ecabet sodium's different actions. For instance, by inhibiting H. pylori adhesion and urease activity while simultaneously strengthening the mucosal barrier through increased mucus and prostaglandin production, Ecabet creates an environment that is both hostile to the pathogen and supportive of tissue healing. patsnap.comnih.gov Systems biology models of H. pylori metabolism already exist and could be integrated into such an analysis to simulate how Ecabet disrupts bacterial survival. ucsd.edu This approach provides a powerful framework for understanding the comprehensive therapeutic efficacy of this compound.

| Target Category | Specific Molecular Target | Associated Mechanism of Action | Reference |

|---|---|---|---|

| Anti-Helicobacter pylori | Urease | Inhibition prevents neutralization of gastric acid by H. pylori. | drugbank.comnih.gov |

| NADPH Oxidase | Inhibition prevents bacterial adhesion to gastric mucosa. | drugbank.comnih.gov | |

| Anti-peptic Activity | Pepsin | Direct inhibition reduces proteolytic damage to the gastric epithelium. | drugbank.comnih.gov |

| Mucosal Defense (Potential) | Cyclooxygenase (COX) enzymes | Upregulation leads to increased synthesis of protective prostaglandins (B1171923) (PGE2, PGI2). | patsnap.comnih.gov |

| Mucin (MUC) genes (e.g., MUC5AC, MUC6) | Modulation of expression could increase the production of protective mucus glycoproteins. | patsnap.com | |

| Cellular Restitution (Potential) | Extracellular signal-regulated kinase (ERK) | Activation promotes migration and restitution of intestinal epithelial cells for ulcer healing. | nih.gov |

Future Directions and Unexplored Research Avenues

Identification of Novel Molecular Targets and Mechanistic Pathways

The gastroprotective effects of ecabet (B36187) sodium hydrate (B1144303) are attributed to a range of mechanisms, including the enhancement of the gastric mucosal barrier and antimicrobial activity against Helicobacter pylori. nih.govpatsnap.com However, a deeper understanding of its molecular targets and the intricate pathways it modulates is necessary to uncover its full therapeutic potential.

Future preclinical research should focus on identifying novel molecular targets beyond its known interactions. Its ability to increase the production of mucus and bicarbonate, as well as stimulate prostaglandin (B15479496) synthesis, suggests an interaction with cellular signaling pathways that regulate these processes. nih.govnih.gov Investigating its effects on specific receptors, enzymes, and transcription factors involved in mucosal defense and repair could reveal novel mechanisms of action. For instance, its influence on mucin gene expression and the enzymatic machinery responsible for prostaglandin synthesis warrants further exploration.

Moreover, its observed antimicrobial effects against H. pylori may involve molecular targets within the bacterium beyond what is currently understood. patsnap.com Preclinical studies have shown that ecabet sodium can eradicate H. pylori from the gastric mucosa of Japanese monkeys. nih.gov Elucidating the precise mechanisms of this action, whether through disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with its adhesion to gastric epithelial cells, could lead to the development of more targeted antimicrobial strategies.

Comparative Mechanistic Analysis with Other Cytoprotective Agents in Preclinical Models

While ecabet sodium hydrate is known to be a cytoprotective agent, its mechanistic profile differs from other drugs in the same class, such as sucralfate (B611045) and teprenone. nih.govnih.govfrontiersin.org A thorough comparative mechanistic analysis in preclinical models is crucial to delineate its unique therapeutic advantages.

A study comparing ecabet sodium to sucralfate in a rat model of ethanol-induced gastric lesions found that both drugs protect the gastric mucosa in proportion to their binding affinity. nih.gov However, the gastroprotective effect of ecabet appeared to be less dependent on the intraluminal pH than that of sucralfate, suggesting a more consistent action in varying gastric environments. nih.gov Future preclinical studies should expand on these findings, utilizing a broader range of ulcer models and molecular techniques to compare their effects on gene expression, protein activation, and cellular signaling pathways involved in mucosal protection and healing.

Teprenone is another cytoprotective agent that has shown efficacy in preventing NSAID-induced gastrointestinal injury. frontiersin.orgresearchgate.netbohrium.com While direct comparative preclinical studies with ecabet sodium are limited, future research should aim to fill this gap. Such studies could investigate their differential effects on heat shock proteins, inflammatory mediators, and mucosal blood flow to better understand their respective roles in gastric protection.

| Cytoprotective Agent | Primary Mechanism of Action in Preclinical Models | Key Differentiating Features in Preclinical Findings |

| This compound | Enhances mucosal defense (mucus, bicarbonate, prostaglandins), inhibits pepsin, antimicrobial against H. pylori. nih.govpatsnap.comnih.govnih.gov | Less dependent on low pH for mucosal binding compared to sucralfate. nih.gov Direct antimicrobial effect on H. pylori. nih.gov |

| Sucralfate | Forms a protective barrier over ulcers, stimulates mucus and bicarbonate secretion, adsorbs pepsin. nih.govjpedres.org | Protective effect is more significantly reduced by an increase in intraluminal pH. nih.gov |

| Teprenone | Increases mucosal blood flow, induces heat shock proteins, stimulates mucus production. frontiersin.orgnih.gov | Mechanism primarily involves the induction of cellular stress responses and enhancement of mucosal resistance. |

Investigation of Broader Immunomodulatory Effects Beyond Gastric Context in Preclinical Models

The anti-inflammatory properties of ecabet sodium within the gastric mucosa are an integral part of its therapeutic effect. However, the potential for broader immunomodulatory effects beyond the stomach remains largely unexplored. Preclinical investigations into its systemic or localized effects in other inflammatory conditions could unveil new therapeutic applications.

Inflammatory bowel disease (IBD), encompassing Crohn's disease and ulcerative colitis, presents a compelling area for future research. nih.govaragen.comthe-scientist.comresearchgate.netresearchgate.net Preclinical models of IBD, such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in rodents, could be employed to assess the efficacy of ecabet sodium in mitigating intestinal inflammation. nih.gov Such studies should investigate its influence on key inflammatory pathways, cytokine profiles (e.g., TNF-α, IL-6, IL-10), and immune cell infiltration in the colonic tissue. The insights gained could provide a rationale for its use in managing IBD.

Furthermore, exploring its effects on immune cells in vitro could help to dissect its direct immunomodulatory actions. Co-culture experiments with macrophages, lymphocytes, and dendritic cells could reveal its impact on their activation, differentiation, and effector functions.

Exploration of this compound Interactions with the Microbiome in Preclinical Settings

The gut microbiome plays a critical role in health and disease, and its interaction with therapeutic agents is an area of growing interest. nih.govsochob.clnih.govnih.govmdpi.comnih.govclinicaltrials.gov A clinical study in elderly individuals demonstrated that oral administration of ecabet sodium could affect the fecal microflora and bacterial by-products. researchgate.net This finding strongly suggests a need for controlled preclinical studies to elucidate the nature and consequences of this interaction.

Future preclinical research should utilize animal models to systematically investigate the impact of ecabet sodium on the composition and function of the gut microbiota. Techniques such as 16S rRNA gene sequencing and metagenomic analysis can provide a comprehensive profile of the microbial community before, during, and after treatment. These studies could identify specific bacterial taxa that are promoted or inhibited by ecabet sodium and correlate these changes with its therapeutic effects.

Furthermore, investigating the metabolic consequences of these microbial shifts is crucial. This includes analyzing changes in the production of short-chain fatty acids (SCFAs), which are known to have profound effects on gut health and systemic immunity. Understanding how ecabet sodium modulates the microbiome could reveal a novel dimension of its mechanism of action and potentially lead to its use in conditions associated with gut dysbiosis.

Development and Application of Novel Preclinical Models for Enhanced Translational Research

To bridge the gap between preclinical findings and clinical outcomes, the development and application of more sophisticated and human-relevant preclinical models are essential. frontiersin.org Traditional 2D cell culture and animal models, while valuable, may not fully recapitulate the complexity of human gastrointestinal physiology and disease. news-medical.netnih.govmdpi.comfrontiersin.orgnih.govnih.govmdpi.com

The advent of three-dimensional (3D) organoid and spheroid culture systems offers a promising avenue for this compound research. news-medical.netnih.govmdpi.comfrontiersin.orgnih.gov Gastric organoids, derived from human pluripotent or adult stem cells, can self-organize into structures that mimic the architecture and cellular diversity of the native gastric epithelium. These models can be used to study the effects of ecabet sodium on mucus production, cell proliferation, and barrier function in a human-relevant context. They also provide a platform for investigating its interaction with H. pylori in a more physiologically representative environment.

Patient-derived organoids could also pave the way for personalized medicine approaches, allowing for the in vitro testing of ecabet sodium's efficacy on an individual's specific gastric pathology. The integration of these advanced models into preclinical research pipelines will undoubtedly enhance the translational relevance of the findings.

| Preclinical Model | Potential Application for this compound Research | Advantages for Translational Research |

| 2D Cell Culture | Initial screening of molecular targets and basic cellular responses. | High-throughput and cost-effective. |

| Animal Models (e.g., Rodents) | In vivo efficacy studies for gastric protection, IBD, and microbiome interactions. | Provides systemic physiological context. |

| 3D Gastric Organoids/Spheroids | Detailed mechanistic studies on human-derived tissue, host-pathogen interactions with H. pylori. news-medical.netnih.govmdpi.comfrontiersin.orgnih.gov | More accurately reflects human gastric physiology and cellular heterogeneity. news-medical.netnih.govmdpi.comfrontiersin.orgnih.gov |

| Patient-Derived Organoids | Personalized efficacy testing and biomarker discovery. | Allows for the investigation of inter-individual variations in drug response. |

Unraveling Complex Molecular Networks Underlying this compound Actions

The multifaceted mechanism of this compound suggests that its effects are not limited to a single target or pathway but rather involve a complex interplay of molecular networks. nih.govpatsnap.com A systems biology approach, integrating high-throughput 'omics' data, is necessary to unravel these intricate networks and gain a holistic understanding of its pharmacological actions. nih.govnih.govembopress.orgebi.ac.ukucsd.edu

Future preclinical studies should employ transcriptomics (RNA-seq) and proteomics to analyze the global changes in gene and protein expression in gastric cells and tissues following treatment with ecabet sodium. This can help to identify novel signaling pathways and biological processes that are modulated by the compound. For instance, such analyses could reveal its influence on pathways related to cell survival, apoptosis, and tissue regeneration.

Network medicine, which applies network science to analyze complex biological data, can be used to construct molecular interaction maps and identify key nodes and modules that are perturbed by ecabet sodium. nih.govnih.gov This approach can help to prioritize novel drug targets and generate new hypotheses about its mechanism of action. By moving beyond a reductionist view and embracing the complexity of biological systems, researchers can unlock a deeper understanding of this compound's therapeutic potential.

Q & A

Q. How can researchers characterize the chemical identity of Ecabet Sodium Hydrate?

this compound is identified using a combination of spectroscopic and chemical tests:

- UV-Vis Spectrophotometry : A solution in dilute sodium hydroxide (3:10,000) shows characteristic absorption peaks at 271 nm, validated against reference spectra .

- Infrared Spectroscopy (IR) : The potassium bromide disk method confirms functional groups (e.g., sulfonate, carboxylate) by matching reference IR spectra .

- Sodium Ion Test : Incineration followed by nitric acid treatment yields a residue that responds to sodium qualitative tests (e.g., flame test) .

Q. What methodologies are recommended for assessing purity and related substances in this compound?

- Liquid Chromatography (HPLC) : A sample solution (10 mg/mL in mobile phase) is compared to a diluted standard (1:100). Peaks other than ecabet must not exceed the reference peak area, ensuring ≤1% impurities .

- Heavy Metal Testing : Method 2 (limit: ≤10 ppm lead) involves digesting 2.0 g of the compound and comparing to a standard lead solution .

Q. How is the solubility profile of this compound determined for formulation studies?

- Solubility is tested in water, ethanol (99.5%), and methanol. The compound is freely soluble in methanol but slightly soluble in water and ethanol. A 1.0 g sample dissolved in 200 mL water yields a pH ~3.5, critical for stability assessments .

Q. What steps ensure homogeneity in this compound formulations like granules?

- Uniformity Testing : After mixing with sodium hydroxide TS, granules are filtered, and UV-Vis absorbance (271 nm) is measured across batches to ensure ≤5% variability in potency .

Advanced Research Questions

Q. How should dissolution studies be designed for this compound formulations?

-